molecular formula C11H19NO3 B1524702 Tert-butyl (3-oxocyclopentyl)methylcarbamate CAS No. 1260674-55-2

Tert-butyl (3-oxocyclopentyl)methylcarbamate

Cat. No. B1524702
M. Wt: 213.27 g/mol
InChI Key: OAOABSXMRINSEL-UHFFFAOYSA-N
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Description

Tert-butyl (3-oxocyclopentyl)methylcarbamate is a chemical compound with the empirical formula C10H17NO3 . It is a solid substance and has a molecular weight of 199.25 .


Molecular Structure Analysis

The InChI code for Tert-butyl (3-oxocyclopentyl)methylcarbamate is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-7-4-8(12)5-7/h7H,4-6H2,1-3H3,(H,11,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl (3-oxocyclopentyl)methylcarbamate is a solid substance . Its molecular weight is 199.25 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Metabolism Studies

Tert-butyl (3-oxocyclopentyl)methylcarbamate, a related compound to tert-butyl phenyl methylcarbamates, has been studied for its metabolism in various species. Douch and Smith (1971) explored the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb), a structurally related compound, in flies and mice. They found that this compound undergoes oxidation, forming multiple products via hydroxylation of tert-butyl and N-methyl groups (Douch & Smith, 1971).

Oxidation and Degradation Studies

Studies by Acero et al. (2001) on the oxidation of methyl tert-butyl ether (MTBE) revealed major degradation products like tert-butyl formate (TBF) and tert-butyl alcohol (TBA). They observed the reaction rates of ozone and OH radicals with MTBE, providing insights into the oxidative degradation pathways of similar tert-butyl compounds (Acero et al., 2001).

Comparative Toxicity Analysis

A comparative study of the toxicity of butylated hydroxytoluene (BHT) and its methylcarbamate derivative, terbucarb, on isolated rat hepatocytes was conducted by Nakagawa, Yaguchi, and Suzuki (1994). They used tert-butyl methylcarbamates to assess the toxic effects and metabolic pathways in hepatocytes (Nakagawa, Yaguchi, & Suzuki, 1994).

Synthesis and Chemical Applications

Research on tert-butyl carbamates has explored their role in synthesis and chemical reactions. For example, Xie et al. (2019) reported on the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, where tert-butyl carbazate was used as a coupling reagent, demonstrating the versatility of tert-butyl carbamates in organic synthesis (Xie et al., 2019).

Environmental Applications

In environmental studies, Yu and Gu (2006) investigated the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows, providing insights into the environmental behavior of tert-butyl compounds. They found that MTBE is absorbed but not metabolized by the plants, with phytovolatilization being a key removal process (Yu & Gu, 2006).

properties

IUPAC Name

tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOABSXMRINSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158218
Record name Carbamic acid, N-[(3-oxocyclopentyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-oxocyclopentyl)methylcarbamate

CAS RN

1260674-55-2
Record name Carbamic acid, N-[(3-oxocyclopentyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260674-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3-oxocyclopentyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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